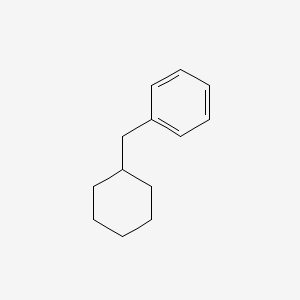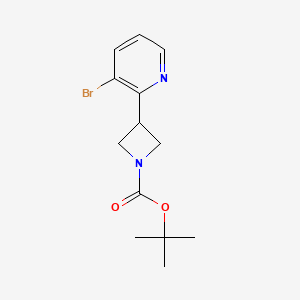![molecular formula C13H10ClNO2S B8795959 1-chloro-4-[(4-nitrobenzyl)thio]benzene CAS No. 88275-95-0](/img/structure/B8795959.png)
1-chloro-4-[(4-nitrobenzyl)thio]benzene
Vue d'ensemble
Description
1-Chloro-4-[(4-nitrobenzyl)thio]benzene is an organic compound with the molecular formula C13H10ClNO2S It is characterized by the presence of a chloro group, a nitrobenzyl group, and a thioether linkage
Méthodes De Préparation
The synthesis of 1-chloro-4-[(4-nitrobenzyl)thio]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with a thiol compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by other nucleophiles in the presence of a suitable base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-[(4-nitrobenzyl)thio]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-4-[(4-nitrobenzyl)thio]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can be compared with other similar compounds such as:
1-Chloro-4-nitrobenzene: Lacks the thioether linkage and has different reactivity and applications.
4-Nitrobenzyl chloride: Contains a benzyl chloride group instead of a thioether linkage.
4-Nitrothiophenol: Contains a thiophenol group instead of a benzyl chloride group
Propriétés
Numéro CAS |
88275-95-0 |
|---|---|
Formule moléculaire |
C13H10ClNO2S |
Poids moléculaire |
279.74 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
Clé InChI |
AMENOOOERGYSAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8795929.png)
![4-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B8795932.png)





